

Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(6-Methoxypyridin-3-yl)methanamine dihydrochloride
Cat. No.:	B168551

[Get Quote](#)

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of small molecule building blocks is paramount. This guide provides a comparative analysis of the characterization data for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** and a structurally related alternative, (6-Chloropyridin-3-yl)methanamine. While comprehensive experimental spectral data for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is not readily available in the public domain, this guide presents the available data alongside a detailed characterization of a key analog to facilitate informed decisions in research and synthesis endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** and the alternative compound, (6-Chloropyridin-3-yl)methanamine, is presented below.

Property	(6-Methoxypyridin-3-yl)methanamine dihydrochloride	(6-Chloropyridin-3-yl)methanamine
CAS Number	169045-12-9[1]	97004-04-1
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂ O	C ₆ H ₇ CIN ₂
Molecular Weight	211.09 g/mol [1]	142.59 g/mol
Appearance	Solid (Predicted)	Solid
Purity	Typically >95% (Varies by supplier)	Typically >97% (Varies by supplier)

Spectroscopic Characterization

Detailed experimental data is crucial for the unambiguous identification and quality assessment of chemical compounds. Below is a comparison of the available spectroscopic data for the two compounds.

(6-Methoxypyridin-3-yl)methanamine dihydrochloride

Publicly accessible experimental spectra (NMR, IR) for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** are limited. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted)

Adduct	m/z
[M+H] ⁺	139.0866
[M+Na] ⁺	161.0685

Data sourced from PubChem.

(6-Chloropyridin-3-yl)methanamine

A comprehensive set of experimental spectroscopic data is available for (6-Chloropyridin-3-yl)methanamine.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.32	d	2.4	1	H-2
7.68	dd	8.3, 2.5	1	H-4
7.29	d	8.3	1	H-5
3.92	s	-	2	-CH ₂ NH ₂
1.55	br s	-	2	-NH ₂

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
150.1	C-6
148.9	C-2
139.4	C-4
135.2	C-3
124.1	C-5
45.8	-CH ₂ NH ₂

Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350, 3280	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3080	Medium	Aromatic C-H stretch
1605	Strong	N-H bend (scissoring)
1575, 1470	Strong	C=C and C=N ring stretching
1110	Strong	C-Cl stretch
830	Strong	C-H out-of-plane bend

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental data.

NMR Spectroscopy

Sample Preparation: Approximately 10-15 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. For ^1H NMR, a standard pulse sequence was used with a spectral width of 16 ppm. For ^{13}C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with dry potassium bromide (KBr, ~150 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.[\[2\]](#)

Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.[\[2\]](#)

Mass Spectrometry

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol) is introduced into the ion source of the mass spectrometer via direct infusion or liquid chromatography.

Ionization: Electrospray ionization (ESI) is a common technique for this type of compound, generating protonated molecular ions ($[M+H]^+$).

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small molecule like **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**.

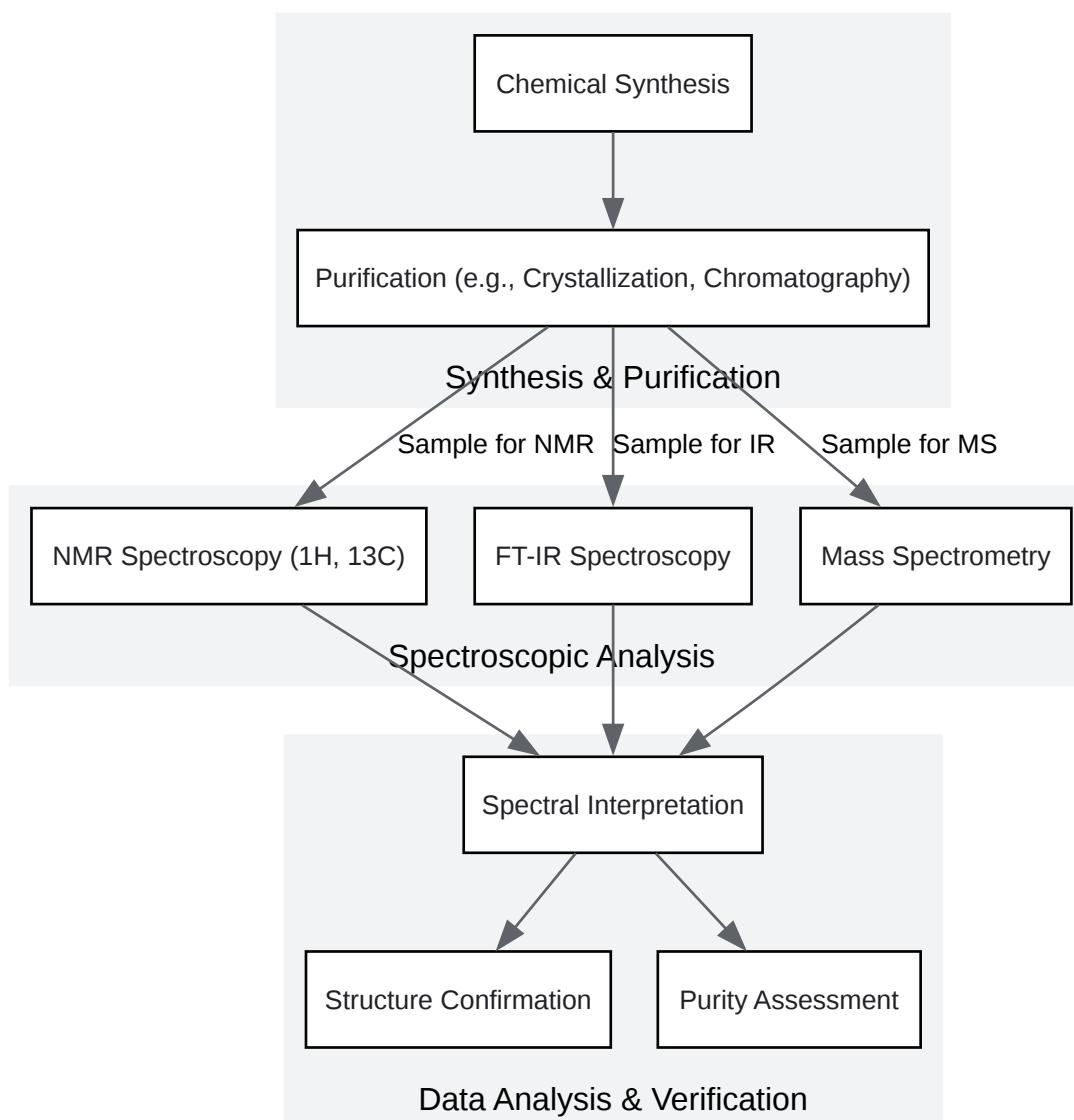


Figure 1. General Workflow for Small Molecule Characterization

[Click to download full resolution via product page](#)

Figure 1. General workflow for small molecule characterization.

Signaling Pathways and Biological Context

(6-Methoxypyridin-3-yl)methanamine and its analogs are versatile building blocks in medicinal chemistry. The pyridine ring is a common scaffold in many biologically active molecules. The methoxy and aminomethyl substituents can be key pharmacophoric features or points for further chemical modification to modulate properties such as solubility, metabolic stability, and target binding. For instance, similar structures are often investigated as ligands for various

receptors and enzymes in the central nervous system. The diagram below illustrates a conceptual pathway where such a molecule might act as a ligand to modulate a signaling cascade.

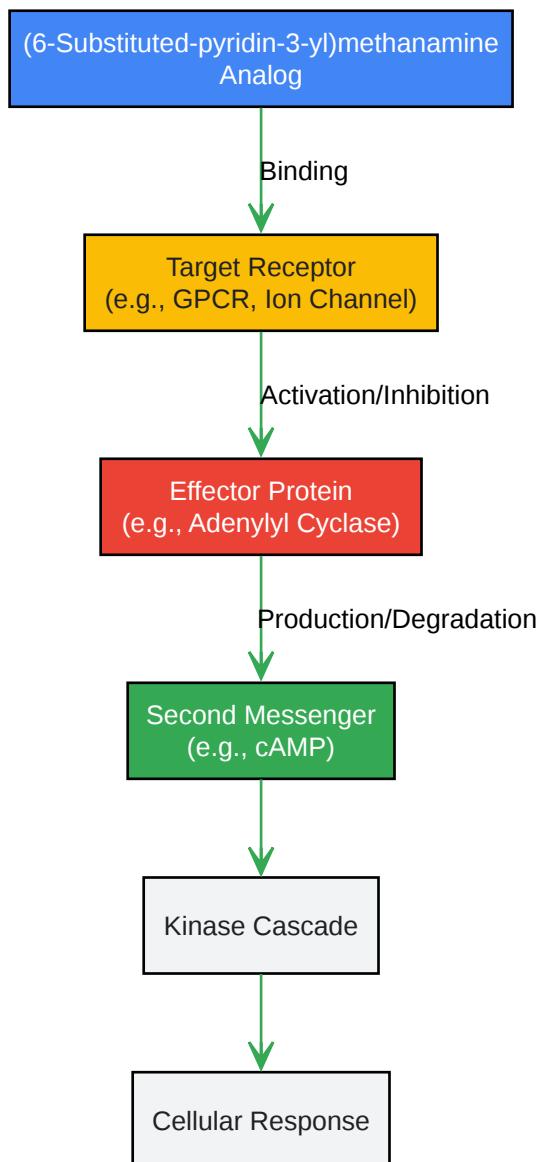


Figure 2. Conceptual Signaling Pathway Modulation

[Click to download full resolution via product page](#)

Figure 2. Conceptual signaling pathway modulation by a pyridine-based ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Methoxypyridin-3-yl)methanamine dihydrochloride | 169045-12-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168551#characterization-data-for-6-methoxypyridin-3-yl-methanamine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com